molecular formula C16H20N4O4 B11101364 Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate

Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate

Cat. No.: B11101364
M. Wt: 332.35 g/mol
InChI Key: WIZAPDKCKXVOMF-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, an amino group, and a phenoxy group attached to a triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate typically involves the reaction of 4-(ethylamino)-6-phenoxy-1,3,5-triazine with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the ethylamino or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. For example, as a herbicide, it may inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants .

Comparison with Similar Compounds

Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific applications, efficacy, and environmental impact.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

ethyl 2-[[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy]propanoate

InChI

InChI=1S/C16H20N4O4/c1-4-17-14-18-15(23-11(3)13(21)22-5-2)20-16(19-14)24-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,17,18,19,20)

InChI Key

WIZAPDKCKXVOMF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC(C)C(=O)OCC)OC2=CC=CC=C2

Origin of Product

United States

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